molecular formula C18H21N5O4 B3883306 (4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3883306
M. Wt: 371.4 g/mol
InChI Key: NGPWPCQLWYWBKY-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with 5-methyl-2-pyrazolin-3-one in the presence of a base, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyrazolone core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolone core may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often with similar structural motifs.

    Triple Bond Compounds: Molecules with triple bonds, which may share some reactivity patterns.

Uniqueness

(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[3-(2-oxopyrrolidin-1-yl)propyliminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-13-16(12-19-9-3-11-21-10-2-4-17(21)24)18(25)22(20-13)14-5-7-15(8-6-14)23(26)27/h5-8,12,20H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPWPCQLWYWBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

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